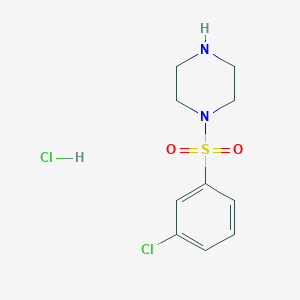

1-(3-Chlorobenzenesulfonyl)piperazine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-Chlorobenzenesulfonyl)piperazine hydrochloride (CBP) is a chemical compound that belongs to the family of benzene sulfonyl chlorides . It has a molecular weight of 297.2 . The IUPAC name for this compound is 1-((3-chlorophenyl)sulfonyl)piperazine hydrochloride .

Synthesis Analysis

The synthesis of piperazine derivatives, including this compound, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13ClN2O2S.ClH/c11-9-2-1-3-10(8-9)16(14,15)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2;1H . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- A study by Mai, S. (2005) demonstrates the synthesis of 1-(3-chlorophenyl) piperazine from 3-chloroaniline, which is a key step in producing various piperazine derivatives including 1-(3-Chlorobenzenesulfonyl)piperazine hydrochloride (S. Mai, 2005).

Potential Therapeutic Applications

- Marvanová, Pavlína et al. (2016) investigated new piperazine derivatives as potential dual antihypertensive agents. These compounds, including variants of this compound, showed promise in hypertension treatment (Pavlína Marvanová et al., 2016).

- Kumar, J. et al. (2017) synthesized novel derivatives of this compound and evaluated their antidepressant and antianxiety activities (J. Kumar et al., 2017).

Drug Discovery and Development

- Abbasi, M. et al. (2018) reported on the synthesis of multi-functional derivatives of 2-furoic piperazide, related to this compound, showing potential for treatment of type 2 diabetes and Alzheimer's diseases (M. Abbasi et al., 2018).

Chemical and Physical Properties

- Ananda Kumar, C. et al. (2007) investigated the synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives, a category that includes this compound, as inhibitors of human breast cancer cell proliferation (C. Ananda Kumar et al., 2007).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed and can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

Piperazine compounds, which this compound is a derivative of, are known to act as gaba receptor agonists .

Mode of Action

Piperazine compounds generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Biochemical Pathways

As a gaba receptor agonist, piperazine compounds can influence neurotransmission in the central nervous system .

Result of Action

Piperazine compounds, however, generally result in the paralysis of parasites, facilitating their removal or expulsion from the host body .

Biochemische Analyse

Biochemical Properties

It is known to be a metabolite of the antidepressant drug trazodone .

Cellular Effects

It is known to act as a 5-HT 2c serotonin receptor agonist , which suggests that it may influence cell function by modulating serotonin signaling pathways.

Molecular Mechanism

As a 5-HT 2c serotonin receptor agonist , it likely exerts its effects by binding to and activating these receptors, potentially leading to changes in gene expression and cellular function.

Metabolic Pathways

It is known to be a metabolite of the antidepressant drug trazodone , suggesting that it may be involved in the metabolism of this drug.

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)sulfonylpiperazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2S.ClH/c11-9-2-1-3-10(8-9)16(14,15)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTAYOGRIGNYQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC(=CC=C2)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(dimethylamino)propyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide](/img/structure/B2373927.png)

![N-(4-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2373929.png)

![(5Z)-5-[(4-fluorophenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2373932.png)

![2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoline](/img/structure/B2373939.png)

![N-[(2-Methoxypyridin-3-yl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2373941.png)

![N-([2,3'-bipyridin]-3-ylmethyl)furan-3-carboxamide](/img/structure/B2373943.png)

![N-(4-methoxyphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2373946.png)

![N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2373947.png)

![4-(3-fluorophenyl)-3-{[methyl(4-methylphenyl)amino]sulfonyl}-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2373948.png)